Glycoside J-4

CAS No.: 94921-23-0

Cat. No.: VC17140397

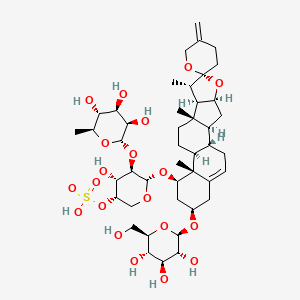

Molecular Formula: C44H68O20S

Molecular Weight: 949.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94921-23-0 |

|---|---|

| Molecular Formula | C44H68O20S |

| Molecular Weight | 949.1 g/mol |

| IUPAC Name | [(3S,4R,5R,6S)-4-hydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidene-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl] hydrogen sulfate |

| Standard InChI | InChI=1S/C44H68O20S/c1-18-8-11-44(57-16-18)19(2)30-26(63-44)14-25-23-7-6-21-12-22(59-40-37(52)35(50)32(47)27(15-45)60-40)13-29(43(21,5)24(23)9-10-42(25,30)4)61-41-38(33(48)28(17-56-41)64-65(53,54)55)62-39-36(51)34(49)31(46)20(3)58-39/h6,19-20,22-41,45-52H,1,7-17H2,2-5H3,(H,53,54,55)/t19-,20-,22+,23+,24-,25-,26-,27+,28-,29+,30-,31-,32+,33-,34+,35-,36+,37+,38+,39-,40+,41-,42-,43-,44+/m0/s1 |

| Standard InChI Key | MOAREQZIZKPJBU-KUCFUSEXSA-N |

| Isomeric SMILES | C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)OS(=O)(=O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@]19CCC(=C)CO9 |

| Canonical SMILES | CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)OS(=O)(=O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC19CCC(=C)CO9 |

Introduction

Structural Characteristics of Glycoside J-4

Glycosides consist of a sugar moiety (glycone) linked via a glycosidic bond to a non-carbohydrate aglycone. The stereochemistry of this bond and the substituents on both components dictate solubility, stability, and biological interactions . For Glycoside J-4, the following structural features can be inferred:

Glycosidic Bond Configuration

The glycosidic bond in Glycoside J-4 likely adopts a specific stereochemistry (α or β) that influences its enzymatic hydrolysis susceptibility. Studies on glycoside hydrolases (GHs) reveal that β-glucosidases preferentially bind substrates in gauche,gauche (gg) or gauche,trans (gt) conformations, stabilizing transition states during hydrolysis . If Glycoside J-4 contains a β-linked glycone, its interaction with GHs may follow similar conformational restraints, affecting its metabolic fate.

Aglycone Diversity

The aglycone’s chemical nature—whether phenolic, steroidal, or flavonoid—determines pharmacological activity. For example, macrocyclic glycosides like heliciopsides A–C exhibit glucose uptake-stimulating properties due to their 4-hydroxybenzoyl and syringoyl aglycones . By analogy, Glycoside J-4’s aglycone could confer unique bioactivity, though its exact structure remains uncharacterized in peer-reviewed studies.

Biological Activities and Mechanisms

Metabolic Regulation

Glycosides often modulate glucose metabolism. Compounds such as heliciopsides C and 8 enhance glucose uptake in adipocytes via AMP-activated protein kinase (AMPK) activation, promoting GLUT4 translocation . If Glycoside J-4 shares structural motifs with these molecules, it may similarly influence insulin signaling pathways, offering therapeutic potential for type 2 diabetes mellitus (T2DM).

Enzyme Interactions

GHs exhibit substrate specificity based on glycone conformation. β-glucosidases bind β-linked glycosides preferentially in the gg conformation, while α-glucosidases favor α-linked substrates . Glycoside J-4’s susceptibility to hydrolysis by specific GHs could inform its bioavailability and half-life in biological systems.

Synthetic and Analytical Challenges

Synthesis Strategies

Macrocyclic glycosides like heliciopsides require multi-step synthesis involving protective group strategies and coupling reactions . Glycoside J-4’s synthesis may similarly employ:

-

Glycosylation: Koenigs-Knorr or Schmidt methods for stereoselective bond formation.

-

Macrocyclization: Mitsunobu or click chemistry for ring closure.

Structural Elucidation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for characterizing glycosides. Heliciopsides were identified using 1D/2D NMR and HRESIMS , suggesting analogous techniques would resolve Glycoside J-4’s structure.

Future Research Directions

Target Identification

Proteomic studies could identify Glycoside J-4’s molecular targets, such as GHs or metabolic regulators like AMPK.

Structure-Activity Relationship (SAR) Studies

Systematic variation of Glycoside J-4’s glycone and aglycone could optimize potency and selectivity. For example, heliciopsides’ bioactivity depends on syringoyl group orientation , highlighting the importance of substituent placement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume